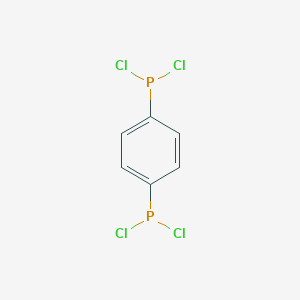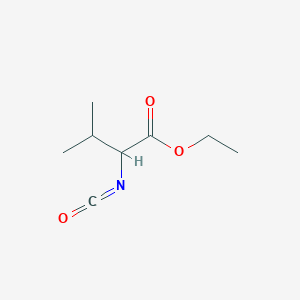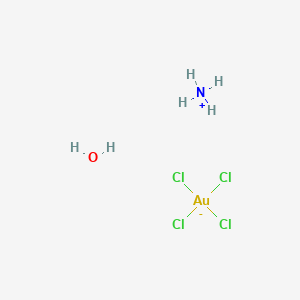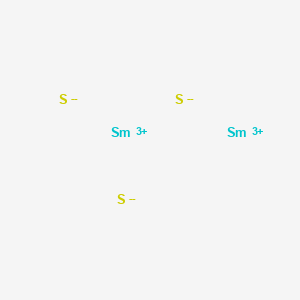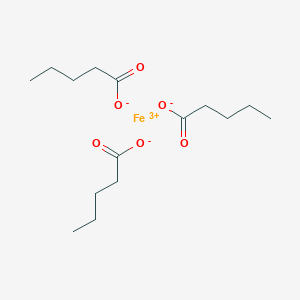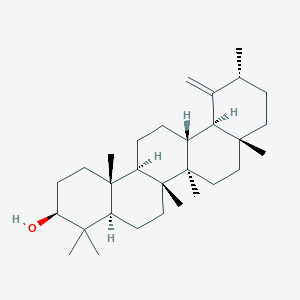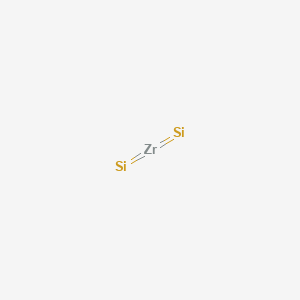
Zirconiumsilicid
Übersicht
Beschreibung
Zirconium silicide is a compound composed of zirconium and silicon, typically represented by the chemical formula ZrSi₂. It is a type of intermetallic compound known for its high melting point, excellent thermal stability, and good electrical conductivity. These properties make zirconium silicide an important material in various high-temperature and high-stress applications, particularly in the fields of microelectronics and ceramics .
Wissenschaftliche Forschungsanwendungen
Zirconium silicide has a wide range of applications in scientific research, including:
Microelectronics: Used as a material for thin films and interconnects in semiconductor devices due to its excellent electrical conductivity and thermal stability.
Catalysis: Acts as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Nuclear Reactors: Used as a reflector material in gas-cooled fast reactors due to its ability to withstand high temperatures and radiation.
Wirkmechanismus
Target of Action
Zirconium silicide (ZrSi2) is primarily used as a heavy reflector material in the field of nuclear reactors . It is particularly effective for application to a Gas-cooled Fast Reactor (GFR) such as the General Atomics Energy Multiplier Module (EM2) and Fast Modular Reactor (FMR) .
Mode of Action
It is used in the manufacturing of high-density compounds using hot-pressing and spark-plasma-sintering methods . The microstructure, composition, and thermal properties of the resulting hot-pressed material are measured, resulting in a 96% relative density and a 96% phase pure material .
Biochemical Pathways
It plays a crucial role in the field of nuclear reactors due to its high thermal properties and resistance to neutron irradiation .
Result of Action
The introduction of zirconium silicide results in a material with high thermal properties consistent with those necessary for use under GFR operating conditions . The structural and dimensional stability of the material is also measured before and after neutron irradiation up to 10^17 n/cm^2 in the research reactor, resulting in an average linear dimensional change of <0.12% . The preliminary irradiation tests also confirmed the micromechanical stability of the Zr3Si2 phase, with no evidence of microcracking after irradiation .
Action Environment
The action of zirconium silicide is influenced by environmental factors such as temperature and irradiation conditions. Further irradiation tests under high-temperature and high-irradiation conditions will be required to qualify the material for GFR applications . The results of the irradiation tests verify the fabrication method of Zr3Si2 for nuclear applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zirconium silicide can be synthesized through several methods, including:
Direct Reaction: This involves the direct reaction of zirconium and silicon at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Chemical Vapor Deposition (CVD): In this method, zirconium and silicon precursors are vaporized and then reacted on a substrate to form zirconium silicide thin films.
Solid-State Reaction: This involves the reaction of zirconium and silicon powders at high temperatures, often in the presence of a reducing agent such as magnesium.
Industrial Production Methods:
Hot-Pressing and Spark-Plasma-Sintering: These methods are used to produce high-density zirconium silicide materials.
Magnesiothermic Reduction: This involves the reduction of zirconium silicate (ZrSiO₄) with magnesium, followed by acid leaching to remove magnesium by-products.
Analyse Chemischer Reaktionen
Zirconium silicide undergoes various chemical reactions, including:
Reduction: Zirconium silicide can be reduced to its constituent elements under specific conditions, such as in the presence of strong reducing agents.
Substitution: In certain environments, zirconium atoms in zirconium silicide can be substituted by other metal atoms, altering its properties.
Common Reagents and Conditions:
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Requires strong reducing agents such as magnesium or hydrogen.
Substitution: Can occur in the presence of other metal vapors or during alloying processes.
Major Products:
Oxidation: Produces zirconium dioxide (ZrO₂) and silicon dioxide (SiO₂).
Reduction: Produces elemental zirconium and silicon.
Substitution: Produces various metal silicides depending on the substituting metal.
Vergleich Mit ähnlichen Verbindungen
Zirconium silicide can be compared with other silicides such as:
Titanium Silicide (TiSi₂): Similar to zirconium silicide, titanium silicide is used in microelectronics for its low resistivity and high thermal stability.
Molybdenum Silicide (MoSi₂): Known for its high-temperature oxidation resistance, molybdenum silicide is used in heating elements and protective coatings.
Tungsten Silicide (WSi₂): Used in microelectronics for its low resistivity and good thermal stability.
Eigenschaften
InChI |
InChI=1S/2Si.Zr | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIKIPCNQLUSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Zr]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrSi2, Si2Zr | |
| Record name | zirconium silicide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; [MSDSonline] | |
| Record name | Zirconium silicide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8495 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12039-90-6, 12138-26-0 | |
| Record name | Zirconium silicide (ZrSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium silicide (ZrSi2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium silicide (ZrSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zirconium silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



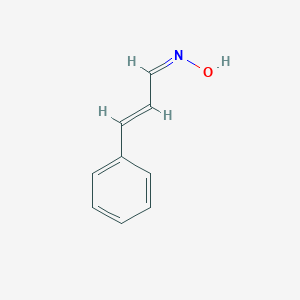
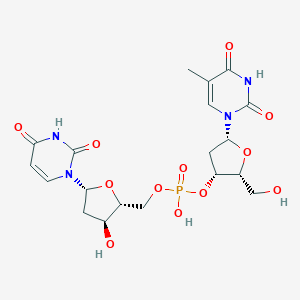


![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
